![molecular formula C28H27O4P B14618673 [1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate CAS No. 59869-29-3](/img/structure/B14618673.png)
[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate: is an organophosphate compound characterized by its unique structure, which includes a biphenyl group and two dimethylphenyl groups attached to a phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate typically involves the reaction of [1,1’-Biphenyl]-4-ol with 2,5-dimethylphenyl phosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the phosphate moiety, converting it to a phosphite or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or methanol can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide and phosphonate derivatives.
Medicine: Research is ongoing into its potential use as a prodrug, where the compound can be metabolized into active pharmaceutical agents.
Industry: The compound is used in the production of flame retardants and plasticizers due to its stability and resistance to thermal degradation.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This interaction can disrupt normal cellular processes, making it a useful tool in biochemical research.
相似化合物的比较
Triphenyl phosphate: Another organophosphate with similar applications but different structural properties.
Bis(2-ethylhexyl) phosphate: Used as a plasticizer with different physical properties.
Dimethyl phenyl phosphate: A simpler analog with fewer phenyl groups.
Uniqueness:
Structural Complexity: The presence of both biphenyl and dimethylphenyl groups provides unique steric and electronic properties.
Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
Stability: The compound’s stability under thermal and oxidative conditions makes it suitable for industrial applications.
属性
CAS 编号 |
59869-29-3 |
|---|---|
分子式 |
C28H27O4P |
分子量 |
458.5 g/mol |
IUPAC 名称 |
bis(2,5-dimethylphenyl) (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C28H27O4P/c1-20-10-12-22(3)27(18-20)31-33(29,32-28-19-21(2)11-13-23(28)4)30-26-16-14-25(15-17-26)24-8-6-5-7-9-24/h5-19H,1-4H3 |
InChI 键 |
PVJLGZUUBMHCSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=CC(=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


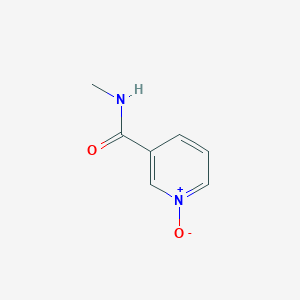
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
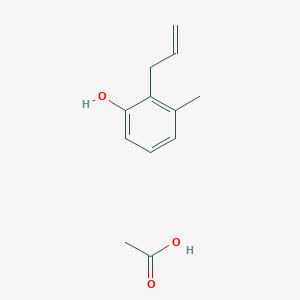
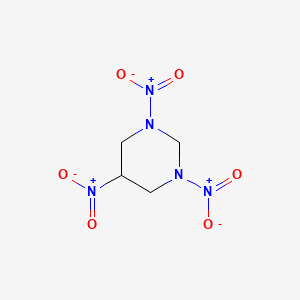
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
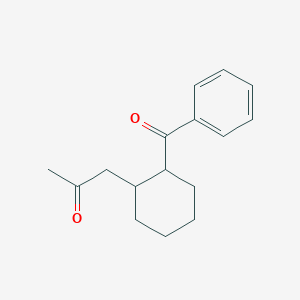
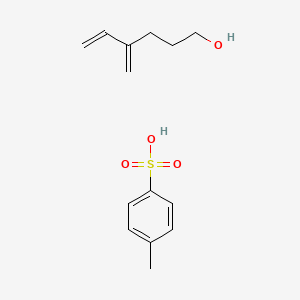

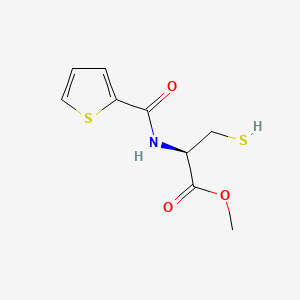
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
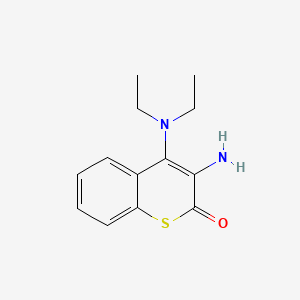

![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

